4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide
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Description
4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide, also known as CBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticonvulsant Activities
Research has shown the synthesis and pharmacological investigation of thiazolidin-4-ones derivatives, including compounds structurally related to 4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide, demonstrating anticonvulsant activities. This suggests potential applications in developing treatments for seizure disorders (Senthilraja & Alagarsamy, 2012).
Anticancer Properties
Studies have synthesized new benzimidazole–thiazole derivatives as anticancer agents, indicating the structural framework's applicability in cancer research. Compounds in this category have shown promising cytotoxic activity against cancerous cell lines, highlighting their potential as chemotherapeutic agents (Nofal et al., 2014).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives have been identified as potent, orally active antiallergy agents, offering a new avenue for allergy treatment. These compounds have shown significant potency in rat models, suggesting their potential effectiveness in human therapies (Hargrave et al., 1983).
Antimicrobial Activities
Research into substituted 2-aminobenzothiazoles derivatives has revealed antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). This positions such compounds as valuable resources for addressing antibiotic resistance and developing new antimicrobial therapies (Anuse et al., 2019).
Synthetic Methodologies
Innovative synthetic methodologies have been developed for the preparation of thiadiazoles and related compounds, providing essential tools for chemical synthesis and the exploration of new therapeutic agents. These methods facilitate the generation of a wide range of heterocyclic compounds that are pivotal in drug discovery and development (Takikawa et al., 1985).
properties
IUPAC Name |
4-[[2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S2/c20-14-3-1-2-12(8-14)10-26-19-23-16(11-27-19)9-17(24)22-15-6-4-13(5-7-15)18(21)25/h1-8,11H,9-10H2,(H2,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDBGTMQXPBGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide |
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